Diisopropoxyphenylborane
Overview
Description
Diisopropoxyphenylborane, also known as diisopropyl phenylboronate, is an organoboron compound with the molecular formula C12H19BO2. It is a boronic ester that is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is characterized by its phenyl group attached to a boron atom, which is further bonded to two isopropoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropoxyphenylborane can be synthesized through the reaction of phenylboronic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
C6H5B(OH)2+2C3H7OH→C6H5B(OCH(CH3)2)2+2H2O
This reaction is carried out under reflux conditions to ensure complete conversion of the phenylboronic acid to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Diisopropoxyphenylborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid and isopropyl alcohol.
Reduction: It can be reduced to form phenylborane and isopropyl alcohol.
Substitution: this compound can undergo substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used to replace the isopropoxy groups.
Major Products Formed
Oxidation: Phenylboronic acid and isopropyl alcohol.
Reduction: Phenylborane and isopropyl alcohol.
Substitution: Depending on the nucleophile used, products can include phenylboronic esters with different alkoxy or amino groups.
Scientific Research Applications
Diisopropoxyphenylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for boron-containing drugs.
Medicine: this compound is used in the development of boron neutron capture therapy agents for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of diisopropoxyphenylborane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from nucleophiles, forming a tetrahedral boronate complex. This property makes this compound a versatile reagent in organic synthesis, as it can facilitate the formation of new bonds through nucleophilic addition or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar to diisopropoxyphenylborane but lacks the isopropoxy groups.
Diethyl phenylboronate: Similar structure but with ethoxy groups instead of isopropoxy groups.
Diphenylborinic acid: Contains two phenyl groups attached to the boron atom.
Uniqueness
This compound is unique due to its combination of a phenyl group and two isopropoxy groups, which provides it with distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Properties
IUPAC Name |
phenyl-di(propan-2-yloxy)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-10(2)14-13(15-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKUIEDINFBQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292851 | |
Record name | Bis(1-methylethyl) B-phenylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692-26-8 | |
Record name | Bis(1-methylethyl) B-phenylboronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1692-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1-methylethyl) B-phenylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropoxyphenylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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